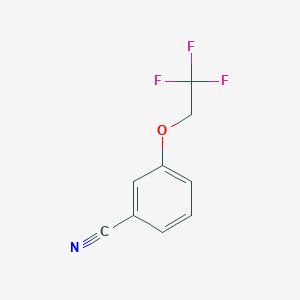

3-(2,2,2-Trifluoroethoxy)benzonitrile

Descripción general

Descripción

3-(2,2,2-Trifluoroethoxy)benzonitrile is a chemical compound with the molecular formula C9H6F3NO. It is known for its unique structure, which includes a trifluoroethoxy group attached to a benzonitrile core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(2,2,2-Trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include halogens and nucleophiles, with reactions typically carried out in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(2,2,2-Trifluoroethoxy)benzonitrile is being investigated for its potential as a therapeutic agent. Its unique chemical properties allow it to interact effectively with biological targets.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. A study involving human leukemia cell lines demonstrated significant apoptosis rates upon treatment with this compound.

- Anti-inflammatory Properties : The compound is also being explored for its anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases.

Materials Science

In materials science, this compound is utilized in the development of specialty chemicals and advanced materials due to its stability and reactivity.

- Fluorinated Polymers : The compound can serve as a building block for synthesizing fluorinated polymers that exhibit enhanced thermal and chemical resistance.

- Nanocomposites : Its incorporation into nanocomposite materials can improve mechanical properties and thermal stability.

Chemical Synthesis

This compound acts as an important intermediate in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Organic Reactions : It can participate in nucleophilic substitution reactions due to the presence of the nitrile group, allowing for further functionalization.

- Synthesis of Derivatives : The trifluoroethoxy group can be replaced with various nucleophiles under appropriate conditions to yield a range of substituted derivatives.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of this compound using the Ferric Reducing Antioxidant Power (FRAP) assay. The results indicated that this compound exhibited significant antioxidant activity comparable to established antioxidants like Trolox®.

Case Study 2: Mechanistic Insights into Anticancer Activity

In experiments involving leukemia cell lines, treatment with this compound led to apoptosis through caspase pathway activation. This suggests potential therapeutic applications in oncology.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer and anti-inflammatory agents | Induces apoptosis in cancer cells |

| Materials Science | Development of fluorinated polymers | Enhances thermal and chemical resistance |

| Chemical Synthesis | Intermediate for complex organic molecules | Facilitates nucleophilic substitution reactions |

| Biological Studies | Evaluating antioxidant properties | Significant antioxidant activity |

Mecanismo De Acción

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to therapeutic effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular interactions .

Comparación Con Compuestos Similares

Similar Compounds

3-(2,2,2-Trifluoroethoxy)propionitrile: Another compound with a trifluoroethoxy group, used in similar applications.

3-(2,2,2-Trifluoroethoxy)aniline: Contains a trifluoroethoxy group attached to an aniline core, with different reactivity and applications.

Uniqueness

3-(2,2,2-Trifluoroethoxy)benzonitrile is unique due to its specific combination of a trifluoroethoxy group and a benzonitrile core. This structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Actividad Biológica

3-(2,2,2-Trifluoroethoxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including anti-cancer and anti-diabetic properties, as well as its interaction with specific biological targets.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C₁₃H₉F₃NO

- Molecular Weight : 255.21 g/mol

The trifluoroethoxy group (-O-CF₃) is known for enhancing lipophilicity and modulating the electronic properties of the molecule, which can influence its biological activity.

1. Anti-Cancer Activity

Recent studies have highlighted the potential of compounds containing trifluoroethoxy groups in cancer treatment. For example, a study synthesized a series of 1,3,4-oxadiazole derivatives that included 2,2,2-trifluoroethoxy groups. These compounds were tested against glioblastoma cell lines (LN229), demonstrating significant cytotoxicity and inducing apoptosis through DNA damage mechanisms .

Table 1: Cytotoxicity Results Against LN229 Glioblastoma Cell Line

| Compound | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| 5b | 10.5 | Yes |

| 5d | 8.3 | Yes |

| 5m | 15.0 | Yes |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

2. Anti-Diabetic Activity

In addition to anti-cancer properties, certain derivatives of trifluoroethoxy compounds have shown promise in anti-diabetic studies. In vivo experiments using Drosophila melanogaster models indicated that specific compounds significantly reduced glucose levels, suggesting potential for managing diabetes .

Table 2: Anti-Diabetic Efficacy in Drosophila Models

| Compound | Glucose Level Reduction (%) |

|---|---|

| 5d | 35 |

| 5f | 40 |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Compounds with trifluoroethyl groups have been noted to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Studies indicate that fluorinated compounds can act as competitive inhibitors of AChE .

- Receptor Binding : The presence of the trifluoroethoxy moiety enhances binding affinity to certain receptors due to increased hydrophobic interactions and electron-withdrawing effects that stabilize the binding conformation.

Case Studies and Research Findings

Several studies have investigated the biological implications of trifluoroethoxy-containing compounds:

- Cytotoxicity and Apoptosis : Research demonstrated that compounds with the trifluoroethoxy group exhibited significant cytotoxic effects on cancer cells, leading to apoptosis through mechanisms involving DNA damage .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict how these compounds interact at the molecular level with target proteins involved in cancer progression and metabolic regulation .

- Drug Development Insights : The incorporation of trifluoroethyl groups has been shown to improve pharmacokinetic properties such as absorption and distribution while maintaining efficacy against disease targets .

Propiedades

IUPAC Name |

3-(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBZNWCCBZXQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514825 | |

| Record name | 3-(2,2,2-Trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84328-66-5 | |

| Record name | 3-(2,2,2-Trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.